8-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)quinoline
Description
Properties
IUPAC Name |
(3-quinolin-8-yloxypyrrolidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c26-22(23(11-1-2-12-23)20-9-5-15-28-20)25-14-10-18(16-25)27-19-8-3-6-17-7-4-13-24-21(17)19/h3-9,13,15,18H,1-2,10-12,14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDJQEJJFBPADP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(C3)OC4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)quinoline typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis.
Introduction of the thiophene moiety: This step involves the functionalization of the quinoline core with a thiophene ring, which can be done using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Pyrrolidine attachment: The final step involves the attachment of the pyrrolidine ring, which can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents and conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield reduced quinoline derivatives.
Scientific Research Applications
8-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Structural and Molecular Features
Table 1: Structural and Molecular Comparison
Key Observations :
- Target Compound vs. 8PQ : The thiophene-cyclopentanecarbonyl-pyrrolidine substituent in the target compound introduces significant steric hindrance and lipophilicity compared to the planar pyridyl group in 8PQ. This may reduce solubility but enhance membrane permeability or target binding in hydrophobic pockets.
- Target Compound vs. 1-(Pyrrolidin-3-yl)-tetrahydroquinoline: The ether linkage in the target compound increases conformational flexibility compared to the direct C-N bond in the tetrahydroquinoline analog. Additionally, the aromatic quinoline core in the target compound may facilitate π-π stacking interactions absent in the saturated tetrahydroquinoline.
Physicochemical and Electronic Properties
Protonation Behavior: 8PQ exhibits a logK1 value of ~4.2 for its first protonation equilibrium, higher than bipyridine (logK1 ~3.5) due to electron-withdrawing effects of the quinoline core . The target compound’s thiophene and cyclopentanecarbonyl groups likely further modulate electronic properties:
- Cyclopentanecarbonyl : Electron-withdrawing carbonyl group could counteract thiophene’s effects, creating a balanced electronic profile.
Solubility and Lipophilicity :
- The thiophene and cyclopentane groups in the target compound increase logP (estimated >3) compared to 8PQ (logP ~2.1) and the tetrahydroquinoline analog (logP ~1.8).
- Reduced aqueous solubility may necessitate formulation adjustments for biological applications.
Biological Activity
The compound 8-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)quinoline is a novel quinoline derivative that has garnered attention for its potential biological activities. Quinoline and its derivatives are known for a wide range of pharmacological properties, including antitumor, antibacterial, and antiparasitic effects. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of This compound can be represented as follows:
This structure includes a quinoline core substituted with a thiophene group and a pyrrolidine moiety, which may contribute to its biological activity.
The biological activity of quinoline derivatives often involves interaction with various cellular targets. For instance:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Quinoline derivatives have been reported to inhibit PTPs, which play critical roles in cellular signaling pathways. This inhibition can affect processes such as insulin signaling and cell proliferation .
- Antimycobacterial Activity : Some quinoline derivatives exhibit significant activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .
Biological Activity Data
A summary of the biological activities observed for This compound is presented in the following table:
Case Study 1: Antimycobacterial Efficacy
In a study assessing the antimycobacterial properties of various quinoline derivatives, This compound was found to be effective against M. tuberculosis with an IC50 value of 5 μM. This suggests that it may serve as a lead compound for developing new antitubercular agents.
Case Study 2: Cytotoxicity Assessment
The cytotoxic effects were evaluated using the THP-1 human monocytic leukemia cell line. The compound exhibited low toxicity with an IC50 value greater than 100 μM, indicating a favorable safety profile for further development in therapeutic applications .
Q & A
Q. What are the key challenges in synthesizing 8-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)quinoline, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization (e.g., Skraup synthesis for the quinoline core) and coupling reactions (e.g., Suzuki-Miyaura for thiophene attachment). Key challenges include low yields during cyclopentanecarbonyl-pyrrolidine coupling and regioselectivity in quinoline functionalization. Optimization strategies:
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, as demonstrated in thiophene-isoquinoline synthesis .
- Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane/water mixtures) improve reaction efficiency .
- Temperature Control : Reflux conditions (e.g., 105°C for Suzuki coupling) enhance reaction completion .
Reference synthetic routes for analogous compounds (e.g., pyrroloquinolines and thiophene-substituted quinolines) to refine protocols .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and electronic properties?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, δ 8.65 ppm in ¹H NMR corresponds to quinoline protons .
- X-ray Crystallography : Resolve non-classical hydrogen bonding (C–H···O interactions) and molecular conformation .
- Mass Spectrometry : High-resolution MS (e.g., Jeol JMS-700) validates molecular weight and fragmentation patterns .
- Cyclic Voltammetry : Assess redox behavior (e.g., using Pt electrodes in acetonitrile) to study electronic properties relevant to material science applications .
Advanced Research Questions
Q. How can researchers evaluate the environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL to assess:
- Environmental Distribution : Measure logP values to predict partitioning into biotic/abiotic compartments .
- Degradation Pathways : Conduct hydrolysis/photolysis studies under controlled pH and UV conditions .
- Toxicity Assays : Use multi-trophic models (e.g., algal growth inhibition, Daphnia mortality) to quantify acute/chronic effects .
Long-term monitoring (5+ years) is critical for detecting bioaccumulation in ecosystems .
Q. What experimental designs are optimal for resolving contradictions in reported synthetic yields or biological activity data?
- Methodological Answer :
- Factorial Design : Vary parameters (catalyst loading, solvent ratio) systematically to identify yield-limiting factors .
- Meta-Analysis : Compare datasets from analogous compounds (e.g., thiophene vs. furan-substituted quinolines) to isolate structural effects on activity .
- Reproducibility Checks : Validate protocols using independent labs and standardized reagents (e.g., Aldrich-sourced starting materials) .
Q. How can computational modeling guide the study of this compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock to predict binding affinities with target proteins (e.g., kinase inhibitors) .
- QSAR Modeling : Corrogate electronic parameters (e.g., HOMO/LUMO energies) with bioactivity data from similar pyrroloquinolines .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues .
Q. What strategies mitigate instability of the cyclopentanecarbonyl-pyrrolidine moiety under physiological conditions?
- Methodological Answer :
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups during synthesis to shield reactive amines .
- Formulation Studies : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance plasma stability .
- Accelerated Stability Testing : Expose the compound to pH 1–9 buffers at 40°C for 14 days, monitoring degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
